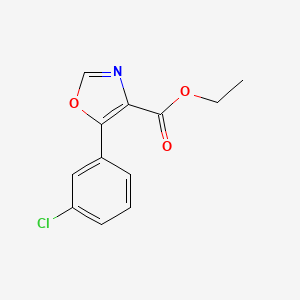
2-Formyl-5-(3-hydroxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% (2F5HP) is a phenolic compound that has been studied extensively in the fields of biochemistry, physiology, and medicinal chemistry. It is a relatively simple molecule with a molecular weight of 204.2 g/mol and a melting point of 116-118°C. It has a wide range of applications in scientific research and is used in a variety of laboratory experiments.
Mécanisme D'action
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% is thought to act as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). This enzyme is involved in the metabolism of many drugs and is responsible for the breakdown of many toxins in the body. By inhibiting this enzyme, 2-Formyl-5-(3-hydroxyphenyl)phenol, 95% may reduce the toxicity of certain drugs and environmental pollutants.
Biochemical and Physiological Effects
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain types of cancer cells. It has also been shown to reduce inflammation and increase the production of antioxidant enzymes. Additionally, 2-Formyl-5-(3-hydroxyphenyl)phenol, 95% has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% is a relatively simple molecule and is relatively easy to synthesize and purify. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it is important to note that 2-Formyl-5-(3-hydroxyphenyl)phenol, 95% can be toxic in high concentrations and should be handled with caution.
Orientations Futures
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% has a wide range of potential applications in the fields of biochemistry, physiology, and medicinal chemistry. Possible future directions for research include the study of its effects on other enzymes, the development of new drug targets, and the investigation of its potential therapeutic applications. Additionally, further research could be conducted to determine the optimal concentrations of 2-Formyl-5-(3-hydroxyphenyl)phenol, 95% for various laboratory experiments.
Méthodes De Synthèse
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% can be synthesized through the condensation of sodium phenoxide and 4-hydroxybenzaldehyde in the presence of formic acid. The reaction is carried out at a temperature of 80°C and is typically completed in less than two hours. The product can then be isolated and purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein folding, and the identification of novel drug targets. It can also be used to study the effects of oxidative stress on cells and tissues. Additionally, 2-Formyl-5-(3-hydroxyphenyl)phenol, 95% has been used to study the effects of environmental pollutants on the human body.
Propriétés
IUPAC Name |
2-hydroxy-4-(3-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-8-11-5-4-10(7-13(11)16)9-2-1-3-12(15)6-9/h1-8,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXFNLAJTMZELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626529 |
Source


|
| Record name | 3,3'-Dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261984-97-7 |
Source


|
| Record name | 3,3'-Dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














